molecular formula C9H7ClN2O B13967850 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone

1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B13967850
M. Wt: 194.62 g/mol
InChI Key: LACXZIQTVGNKBS-UHFFFAOYSA-N
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Description

1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone is a compound belonging to the benzimidazole family, characterized by the presence of a chlorine atom at the 6th position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-1H-benzo[d]imidazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzimidazoles
  • Carboxylic acids
  • Alcohols
  • Schiff bases
  • Hydrazones

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes such as topoisomerases, leading to DNA damage and apoptosis in cancer cells. The chlorine atom and ethanone group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    6-chloro-1H-benzo[d]imidazole: Lacks the ethanone group but shares the chlorine substitution.

    1-(6-bromo-1H-benzo[d]imidazol-1-yl)ethanone: Similar structure with a bromine atom instead of chlorine.

    1-(6-chloro-1H-benzo[d]imidazol-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness: 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, the ethanone group provides a site for further functionalization, expanding its utility in synthetic chemistry .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(6-chlorobenzimidazol-1-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-5-11-8-3-2-7(10)4-9(8)12/h2-5H,1H3

InChI Key

LACXZIQTVGNKBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

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